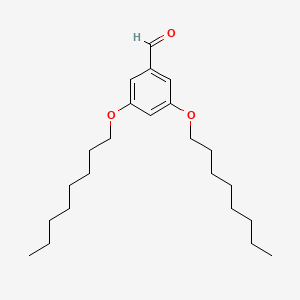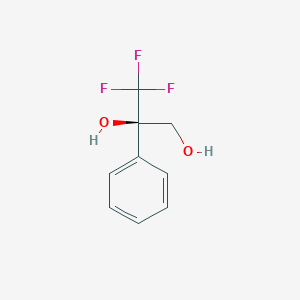
1,2-Propanediol, 3,3,3-trifluoro-2-phenyl-, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 3,3,3-trifluoro-2-phenyl-, (2R)- is an organic compound with the molecular formula C9H9F3O2 This compound is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a propanediol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3,3,3-trifluoro-2-phenyl-, (2R)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as trifluoromethylated precursors and phenyl-substituted compounds.
Reaction Conditions: The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product formation.
Purification: After the reaction, the product is purified using techniques such as chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may also include steps for waste management and environmental considerations to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediol, 3,3,3-trifluoro-2-phenyl-, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,2-Propanediol, 3,3,3-trifluoro-2-phenyl-, (2R)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Propanediol, 3,3,3-trifluoro-2-phenyl-, (2R)- involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The trifluoromethyl and phenyl groups play a crucial role in its binding affinity and specificity towards target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Propanediol, 3,3,3-trifluoro-: A similar compound with a trifluoromethyl group but without the phenyl substitution.
1,2-Propanediol, 2-phenyl-: A compound with a phenyl group but lacking the trifluoromethyl group.
Uniqueness
1,2-Propanediol, 3,3,3-trifluoro-2-phenyl-, (2R)- is unique due to the presence of both trifluoromethyl and phenyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
159383-84-3 |
|---|---|
Formule moléculaire |
C9H9F3O2 |
Poids moléculaire |
206.16 g/mol |
Nom IUPAC |
(2R)-3,3,3-trifluoro-2-phenylpropane-1,2-diol |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7/h1-5,13-14H,6H2/t8-/m0/s1 |
Clé InChI |
KYVYURDQRMJYHE-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@](CO)(C(F)(F)F)O |
SMILES canonique |
C1=CC=C(C=C1)C(CO)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-4,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B14259248.png)
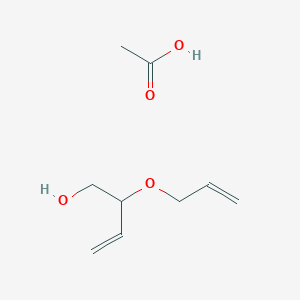
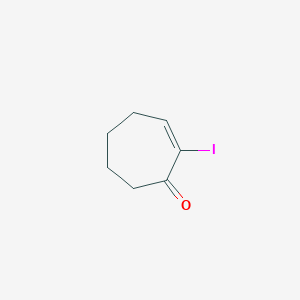

![1-Azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B14259269.png)
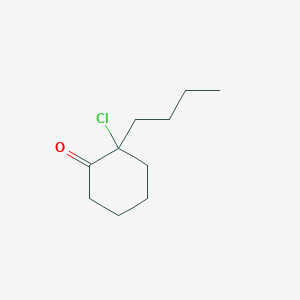
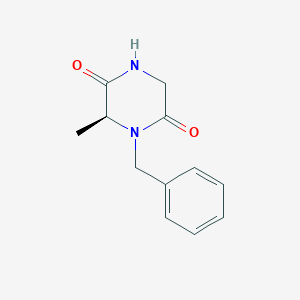
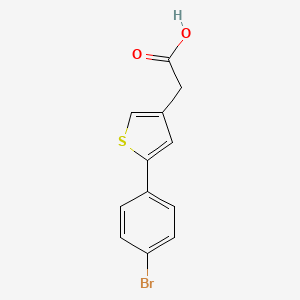
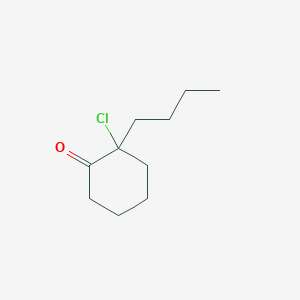


![4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B14259315.png)
![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)
